molecular formula C23H16N6O2S B3532515 2-(5-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazol-7-yl)-2H-1,2,3-benzotriazole

2-(5-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazol-7-yl)-2H-1,2,3-benzotriazole

Cat. No. B3532515
M. Wt: 440.5 g/mol
InChI Key: GNRATXJRWGGFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,3,4-oxadiazole ring is a heterocyclic compound, a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Synthesis Analysis

While specific synthesis methods for your compound were not found, oxadiazoles can be synthesized through various methods. For instance, one method involves the reaction of a carbohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing with phenacyl bromide in ethanol/water .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles has been confirmed by techniques such as single-crystal X-ray diffraction and nuclear magnetic resonance .

Future Directions

Oxadiazoles have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future directions in this field could involve the development of new drugs using oxadiazole derivatives.

properties

IUPAC Name

7-(benzotriazol-2-yl)-5-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N6O2S/c1-14-11-18-21(19(12-14)29-27-16-9-5-6-10-17(16)28-29)31-23(24-18)32-13-20-25-26-22(30-20)15-7-3-2-4-8-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRATXJRWGGFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC5=NN=C(O5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazol-7-yl)-2H-1,2,3-benzotriazole
Reactant of Route 2
2-(5-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazol-7-yl)-2H-1,2,3-benzotriazole
Reactant of Route 3
2-(5-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazol-7-yl)-2H-1,2,3-benzotriazole
Reactant of Route 4
2-(5-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazol-7-yl)-2H-1,2,3-benzotriazole
Reactant of Route 5
2-(5-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazol-7-yl)-2H-1,2,3-benzotriazole
Reactant of Route 6
2-(5-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazol-7-yl)-2H-1,2,3-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.